2-Pyrrolidinemethanol, 2-methyl-, (S)-
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Overview
Description
“(S)-(+)-2-Pyrrolidinemethanol”, also known as “(S)-(+)-prolinol”, is a chiral building block that is used for the synthesis of chiral organic compounds . It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis .
Synthesis Analysis
“(S)-(+)-2-Pyrrolidinemethanol” can be used as a starting material for the synthesis of “(S)-α, α-diaryl-2-pyrrolidinemethanols”. It plays an important role in this synthesis by providing chirality to the final product .Molecular Structure Analysis
The empirical formula of “(S)-(+)-2-Pyrrolidinemethanol” is C5H11NO . The molecular weight is 101.15 . The SMILES string is OC[C@@H]1CCCN1 .Chemical Reactions Analysis
“(S)-(+)-2-Pyrrolidinemethanol” is used in the synthesis of chiral organic compounds . It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis .Physical and Chemical Properties Analysis
“(S)-(+)-2-Pyrrolidinemethanol” has an optical activity of [α]20/D +31°, c = 1 in toluene . The refractive index is n20/D 1.4853 (lit.) . The boiling point is 74-76 °C/2 mmHg (lit.) , and the density is 1.025 g/mL at 25 °C (lit.) .Scientific Research Applications
Drug Intermediates and Synthesis : "2-Pyrrolidinemethanol, 2-methyl-, (S)-" is significant in the synthesis of various drug intermediates. It's used in the preparation of 2-pyridinemethanol, an important intermediate in the treatment of cardiovascular diseases. The synthesis involves oxidation, rearrangement acylation, and hydrolysis of 2-methylpyridine (L. Hui, 2009).
Asymmetric Synthesis and Heterocyclic Chemistry : The compound plays a role in the asymmetric construction of pyrrolidines, a type of heterocyclic compound. Palladium-catalyzed asymmetric [3+2] cycloaddition methodologies use this compound to generate highly substituted pyrrolidines, highlighting its utility in developing complex molecular architectures (B. Trost & S. Silverman, 2010).
Polar Cycloaddition Reactions : In the study of pyrrolidine chemistry, "2-Pyrrolidinemethanol, 2-methyl-, (S)-" is involved in polar [3+2] cycloaddition reactions. These reactions are significant for synthesizing organic compounds with potential applications in medicine and industry, such as dyes or agrochemicals (Magdalena Żmigrodzka et al., 2022).
Cognitive Enhancement Properties : Structurally related compounds, like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, have been studied for their potential in enhancing cognitive functions. These compounds, acting as nicotinic acetylcholine receptor ligands, have shown positive effects in rodent and primate models of cognitive enhancement (N. Lin et al., 1997).
Organocatalysis in Chemical Reactions : This compound is also relevant in organocatalysis, as seen in the stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins. It serves as a catalyst for synthesizing γ-nitro carbonyl compounds, showcasing its utility in producing chiral molecules (K. Singh et al., 2013).
Mechanism of Action
Target of Action
It is known to be a chiral building block used for the synthesis of chiral organic compounds .
Mode of Action
The compound reveals binucleophilic character and can be anchored to phthalonitrile derivative from both nitrogen and oxygen atoms . It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis .
Biochemical Pathways
It is utilized in the synthesis of chiral organic compounds, indicating its role in various biochemical synthesis pathways .
Result of Action
Its use as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis suggests that it plays a crucial role in the formation of chiral organic compounds .
Properties
IUPAC Name |
[(2S)-2-methylpyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOWRJDUPYOCEU-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115512-58-8 |
Source
|
Record name | [(2S)-2-methylpyrrolidin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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